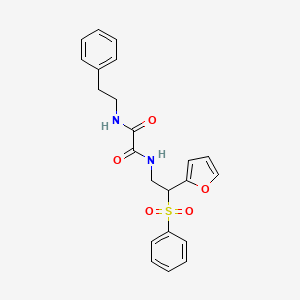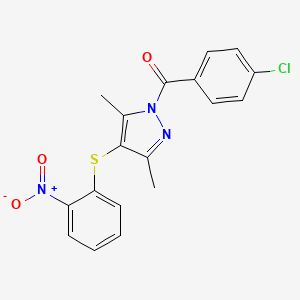
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is used as a tool in various biochemical and physiological studies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone' involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid to form 4-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carbaldehyde. This intermediate is then reacted with 2-nitrothiophenol in the presence of potassium carbonate and DMF to form the final product.
Starting Materials
4-chlorobenzaldehyde, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, ammonium acetate, acetic acid, 2-nitrothiophenol, potassium carbonate, DMF
Reaction
Step 1: 4-chlorobenzaldehyde is reacted with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and acetic acid to form 4-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carbaldehyde., Step 2: 4-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carbaldehyde is reacted with 2-nitrothiophenol in the presence of potassium carbonate and DMF to form the final product '(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone'.
作用機序
The mechanism of action of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone involves its ability to selectively inhibit various enzymes and receptors. It has been shown to inhibit COX-2 and NOS, which are enzymes involved in the production of inflammatory mediators. It has also been shown to bind to cannabinoid receptors, which are involved in the regulation of various physiological processes, including pain, appetite, and mood.
生化学的および生理学的効果
The biochemical and physiological effects of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone depend on the specific enzyme or receptor that it is inhibiting. It has been shown to have anti-inflammatory effects by inhibiting COX-2 and NOS, which are involved in the production of inflammatory mediators. It has also been shown to have analgesic effects by binding to cannabinoid receptors, which are involved in the regulation of pain perception.
実験室実験の利点と制限
One advantage of using (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone in lab experiments is its selectivity for specific enzymes and receptors. This allows researchers to investigate the specific role of these enzymes and receptors in various biochemical and physiological processes. One limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of (4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone in scientific research. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of more selective inhibitors of specific enzymes and receptors, which could lead to the development of new drugs with fewer side effects. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
科学的研究の応用
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone has been used in various scientific research studies as a tool to investigate various biochemical and physiological processes. It has been used as a selective inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and cannabinoid receptors. It has also been used to study the role of oxidative stress in various diseases, including cancer and neurodegenerative diseases.
特性
IUPAC Name |
(4-chlorophenyl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-11-17(26-16-6-4-3-5-15(16)22(24)25)12(2)21(20-11)18(23)13-7-9-14(19)10-8-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOBUGTNKDLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
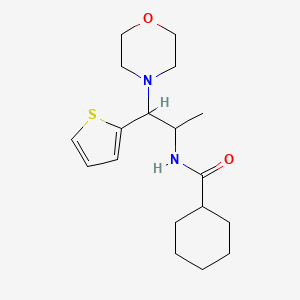
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)
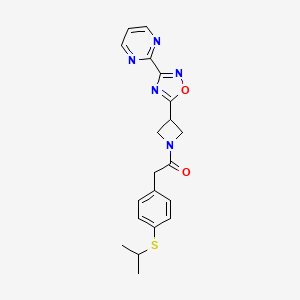
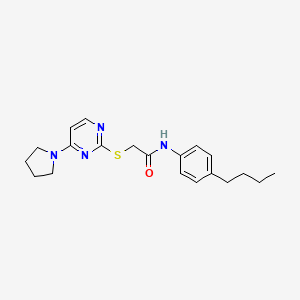
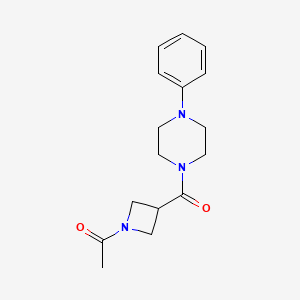
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2624347.png)
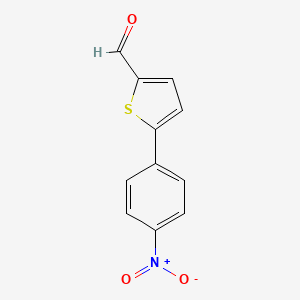
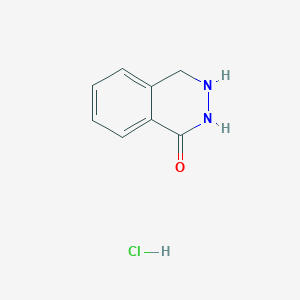
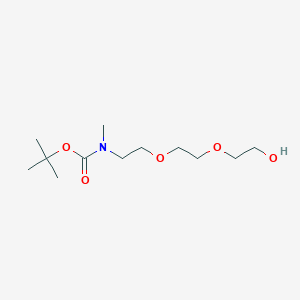
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)
